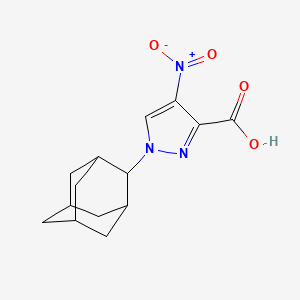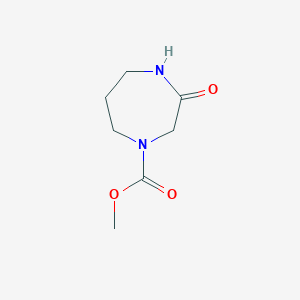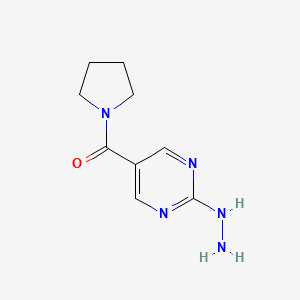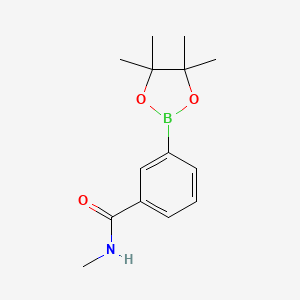
1-(2-adamantyl)-4-nitro-1H-pyrazole-3-carboxylic acid
Overview
Description
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Molecular Structure Analysis
Adamantane molecules can be described as the fusion of three cyclohexane rings. The molecule is both rigid and virtually stress-free .
Chemical Reactions Analysis
Adamantane derivatives can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Physical And Chemical Properties Analysis
Adamantane is a white solid with a camphor-like odor. It is the simplest diamondoid. The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .
Scientific Research Applications
Synthesis of Functional Adamantane Derivatives
This compound serves as a precursor for synthesizing various functional adamantane derivatives. These derivatives are crucial in developing monomers, thermally stable fuels, and bioactive compounds. The nitro group in the molecule can undergo reduction to an amine, which can then be used to create a wide array of derivatives with potential applications in pharmaceuticals and high-energy materials .
Catalyst Development
The unique structure of adamantane derivatives makes them suitable for use in catalyst development. Their stability and reactivity can be harnessed to facilitate or accelerate chemical reactions, which is essential in industrial processes and synthetic chemistry .
Nanomaterials
Due to their cage-like, diamondoid structure, adamantane derivatives like 1-(2-adamantyl)-4-nitropyrazole-3-carboxylic acid are explored for creating nanomaterials. These materials have applications in electronics, photonics, and as components of advanced composite materials .
Medicinal Chemistry
Adamantane derivatives are known for their biological activity. This particular compound could be investigated for its potential use in drug design and development, especially in targeting specific biological pathways or structures .
Surface Recognition
The compound’s structure allows for specific interactions with other molecules, making it useful in surface recognition applications. This is particularly relevant in sensor technology, where detecting the presence of other substances is crucial .
Drug Delivery Systems
The adamantane moiety can be utilized to enhance the delivery of drugs to specific sites within the body. Its ability to form complexes with other molecules can be exploited in targeted drug delivery, potentially improving the efficacy and safety of therapeutic agents .
Quantum-Chemical Calculations
Researchers use quantum-chemical calculations to investigate the electronic structure of adamantane derivatives. This compound’s structure could provide insights into the mechanisms of chemical and catalytic transformations, aiding in the development of new materials and reactions .
Polymerization Reactions
The compound’s reactive sites make it a candidate for initiating polymerization reactions. This could lead to the creation of new polymers with unique properties, such as increased thermal stability or specific mechanical characteristics .
Future Directions
properties
IUPAC Name |
1-(2-adamantyl)-4-nitropyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c18-14(19)12-11(17(20)21)6-16(15-12)13-9-2-7-1-8(4-9)5-10(13)3-7/h6-10,13H,1-5H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKAVEXMZMQGBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3N4C=C(C(=N4)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201154347 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4-nitro-1-tricyclo[3.3.1.13,7]dec-2-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201154347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1306739-32-1 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4-nitro-1-tricyclo[3.3.1.13,7]dec-2-yl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306739-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4-nitro-1-tricyclo[3.3.1.13,7]dec-2-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201154347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(1H-benzimidazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1440603.png)





![2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B1440613.png)





